

# Application Notes and Protocols: EPDM in Automotive Sealing Systems

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## Compound of Interest

Compound Name: Ethylene/propylene/diene  
terpolymer

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This document provides a detailed overview of the applications of Ethylene Propylene Diene Monomer (EPDM) rubber in automotive sealing systems. It includes a summary of key performance indicators, detailed experimental protocols for material characterization, and logical diagrams illustrating material properties and testing workflows.

## Introduction to EPDM for Automotive Sealing

Ethylene Propylene Diene Monomer (EPDM) is a synthetic elastomer widely utilized in the automotive industry for a variety of sealing applications due to its excellent performance characteristics.<sup>[1][2]</sup> Its molecular structure, featuring a stable, saturated polymer backbone, imparts exceptional resistance to heat, ozone, UV radiation, and weathering.<sup>[1][3]</sup> These properties make EPDM an ideal material for components exposed to harsh environmental conditions, ensuring the longevity and reliability of automotive sealing systems.<sup>[2]</sup>

Key advantages of using EPDM in automotive applications include:

- **Durability and Longevity:** EPDM seals maintain their physical properties over a long service life, resisting degradation from environmental factors.<sup>[2][4]</sup>
- **Wide Temperature Range:** EPDM remains flexible and functional at both low and high temperatures, typically ranging from -50°C to +150°C.<sup>[4][5]</sup>

- **Excellent Sealing Performance:** Its low compression set ensures that it maintains a consistent sealing force over time, preventing leaks.[4]
- **Chemical Resistance:** EPDM is resistant to a variety of automotive fluids, including coolants, brake fluids, and hydraulic fluids, as well as water and steam.[1][6][7]
- **Cost-Effectiveness:** Compared to other high-performance elastomers like silicone, EPDM offers a favorable balance of performance and cost.[5]

## Applications of EPDM in Automotive Sealing Systems

EPDM's versatile properties lend it to a wide array of sealing applications within a vehicle:

- **Weatherstripping:** This is one of the largest applications for EPDM in the automotive sector. [2] It is used for door seals, window seals, trunk and hood seals.[2] These seals prevent the ingress of water, dust, and wind noise into the vehicle cabin, contributing to a comfortable and quiet ride.[2] Both solid and sponge EPDM profiles are used for these applications.
- **Cooling System Seals:** EPDM is used for O-rings, gaskets, and hoses in the engine's cooling system.[5][6] Its resistance to coolant and high temperatures is critical in these applications. [5][6]
- **HVAC System Seals:** In heating, ventilation, and air conditioning (HVAC) systems, EPDM seals are used to ensure the integrity of the system and prevent the loss of refrigerant.[2]
- **Braking System:** EPDM's compatibility with glycol-based brake fluids makes it a suitable material for seals and gaskets within the braking system.[6]
- **Vibration Damping Components:** EPDM's good vibration damping properties are utilized in engine mounts and bushings to absorb vibrations and noise.[2]
- **Electrical Insulation:** Due to its excellent electrical insulation properties, EPDM is used for cable jacketing and as insulating components for electrical systems.[1]

## Quantitative Data on EPDM Properties

The following table summarizes typical quantitative data for EPDM compounds used in automotive sealing applications. It is important to note that specific values can vary depending on the compound formulation.

Property	Typical Value Range	ASTM Test Method
Hardness	40 - 90 Shore A	D2240
Tensile Strength	7 - 21 MPa (1015 - 3045 PSI)	D412
Elongation at Break	300 - 600%	D412
Compression Set		
(22h @ 70°C)	15 - 30%	D395, Method B
(22h @ 125°C)	25 - 50%	D395, Method B
Operating Temperature	-50°C to +150°C	-
Heat Aging (70h @ 125°C)	D573	
- Change in Hardness	< +10 points	
- Change in Tensile Strength	< -25%	
- Change in Elongation	< -40%	
Ozone Resistance	Excellent (No cracking)	D1149
Water/Steam Resistance	Excellent	-
Oil and Gasoline Resistance	Poor	-

## Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of EPDM for automotive sealing systems are provided below. These protocols are based on ASTM standards.

### 4.1. Tensile Properties (ASTM D412)

This test method determines the tensile properties of vulcanized rubber and thermoplastic elastomers.<sup>[1][8]</sup>

- Specimen Preparation:
  - Prepare dumbbell-shaped test specimens from a sheet of the EPDM compound using a die.[\[1\]](#)
  - Ensure the specimens have a uniform thickness and are free of surface defects.
  - Mark a gauge length on the narrow section of the specimen.
- Test Procedure:
  - Mount the specimen in the grips of a universal testing machine.[\[1\]](#)
  - If using an extensometer, attach it to the specimen at the gauge marks.
  - Apply a tensile force at a constant rate of grip separation (typically  $500 \pm 50$  mm/min) until the specimen ruptures.[\[9\]](#)
  - Record the force and elongation throughout the test.
- Data Analysis:
  - Calculate the tensile strength by dividing the maximum force by the original cross-sectional area of the specimen.
  - Calculate the elongation at break as the percentage increase in the gauge length at the point of rupture.

#### 4.2. Compression Set (ASTM D395, Method B)

This test method measures the ability of a rubber material to retain its elastic properties after prolonged compression.[\[10\]](#)[\[11\]](#)

- Specimen Preparation:
  - Use cylindrical disc specimens, typically 12.5 mm in height and 29 mm in diameter.
- Test Procedure:

- Measure the initial thickness of the specimen.
- Place the specimen between two parallel plates of a compression device.
- Compress the specimen to 25% of its original height using spacer bars to maintain a constant deflection.[\[12\]](#)
- Place the entire assembly in an oven at a specified temperature (e.g., 70°C or 125°C) for a set duration (e.g., 22 hours).[\[10\]](#)[\[12\]](#)
- After the specified time, remove the assembly from the oven and allow it to cool at room temperature for 30 minutes before removing the specimen from the fixture.[\[10\]](#)[\[12\]](#)
- Allow the specimen to recover for 30 minutes after removal from the fixture.
- Measure the final thickness of the specimen.
- Data Analysis:
  - Calculate the compression set as a percentage of the original deflection using the formula:  
Compression Set (%) = [(Initial Thickness - Final Thickness) / (Initial Thickness - Spacer Thickness)] x 100

#### 4.3. Heat Aging (ASTM D573)

This test method evaluates the deterioration of rubber properties when exposed to elevated temperatures in an air oven.[\[13\]](#)[\[14\]](#)

- Specimen Preparation:
  - Prepare test specimens (e.g., dumbbell-shaped for tensile testing) from the EPDM compound.
- Test Procedure:
  - Measure the initial properties of unaged specimens (e.g., tensile strength, elongation, hardness).

- Place a set of specimens in a circulating air oven at a specified temperature (e.g., 125°C) for a defined period (e.g., 70 hours).[7][13]
- After the aging period, remove the specimens from the oven and allow them to cool to room temperature.[13]
- Data Analysis:
  - Measure the properties of the aged specimens.
  - Calculate the percentage change in each property after heat aging.

#### 4.4. Hardness (ASTM D2240)

This test method determines the indentation hardness of rubber materials using a durometer.  
[15][16]

- Specimen Preparation:
  - The test specimen should have a minimum thickness of 6 mm and a flat surface.[17]
- Test Procedure:
  - Place the specimen on a hard, flat surface.
  - Press the durometer's presser foot firmly and parallel to the surface of the specimen.[18]
  - The reading should be taken within one second of firm contact.[17]
  - Take multiple readings at different locations on the specimen and average the results.
- Data Analysis:
  - The hardness is read directly from the durometer scale (typically Shore A for EPDM).

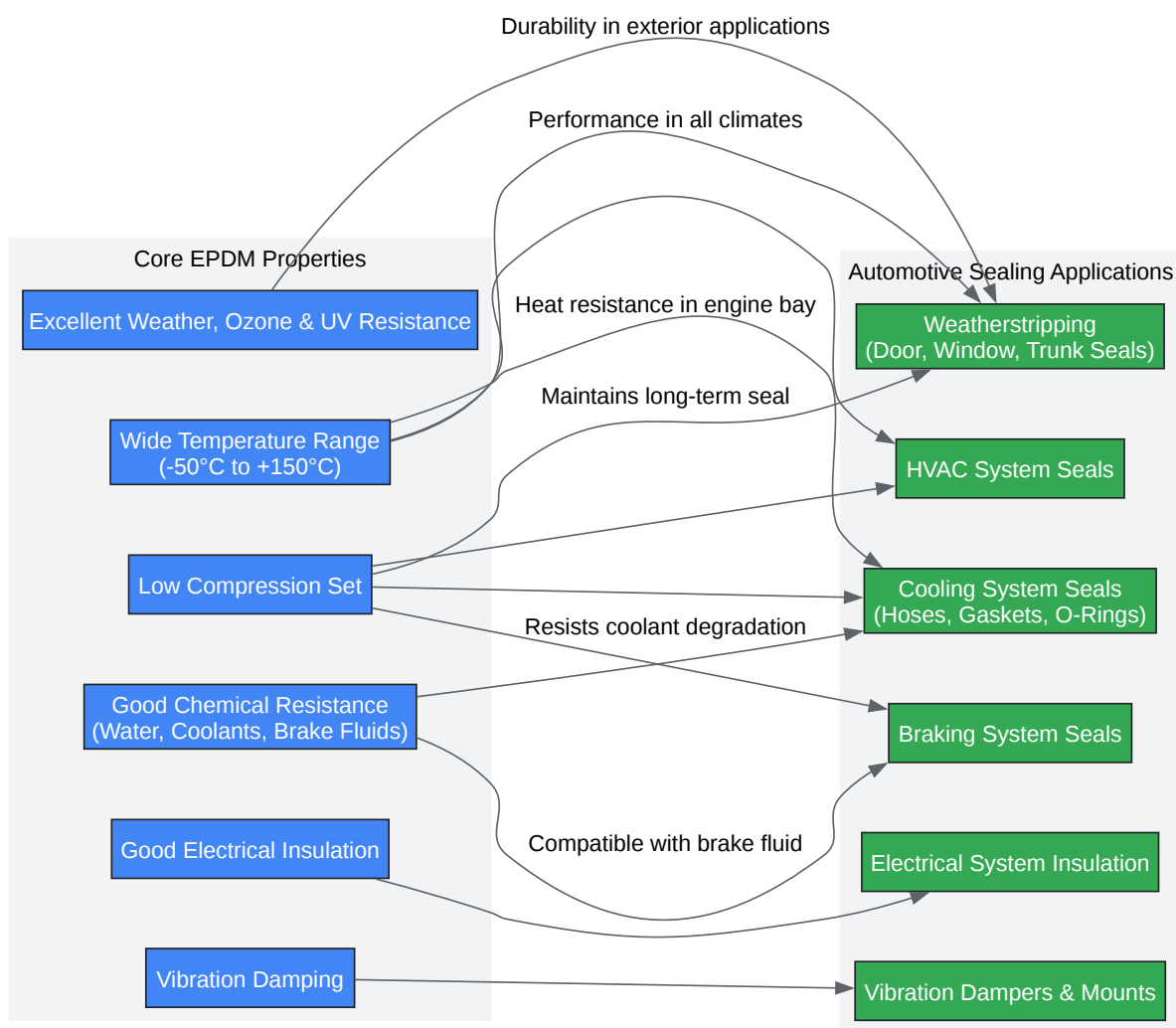
#### 4.5. Ozone Resistance (ASTM D1149)

This test method assesses the resistance of rubber to cracking when exposed to an ozone-containing atmosphere under strain.[5][19]

- Specimen Preparation:
  - Prepare rectangular test specimens.
- Test Procedure:
  - Mount the specimens under a specified static or dynamic tensile strain.[\[20\]](#)
  - Place the strained specimens in an ozone test chamber with a controlled ozone concentration, temperature, and humidity.[\[5\]](#)[\[20\]](#)
  - Periodically inspect the specimens for the appearance of cracks under magnification.
- Data Analysis:
  - The results are typically reported as the time until the first cracks are observed or by a rating of the crack size and density after a specified exposure time.

## Visualizations

### 5.1. Logical Relationship Diagram

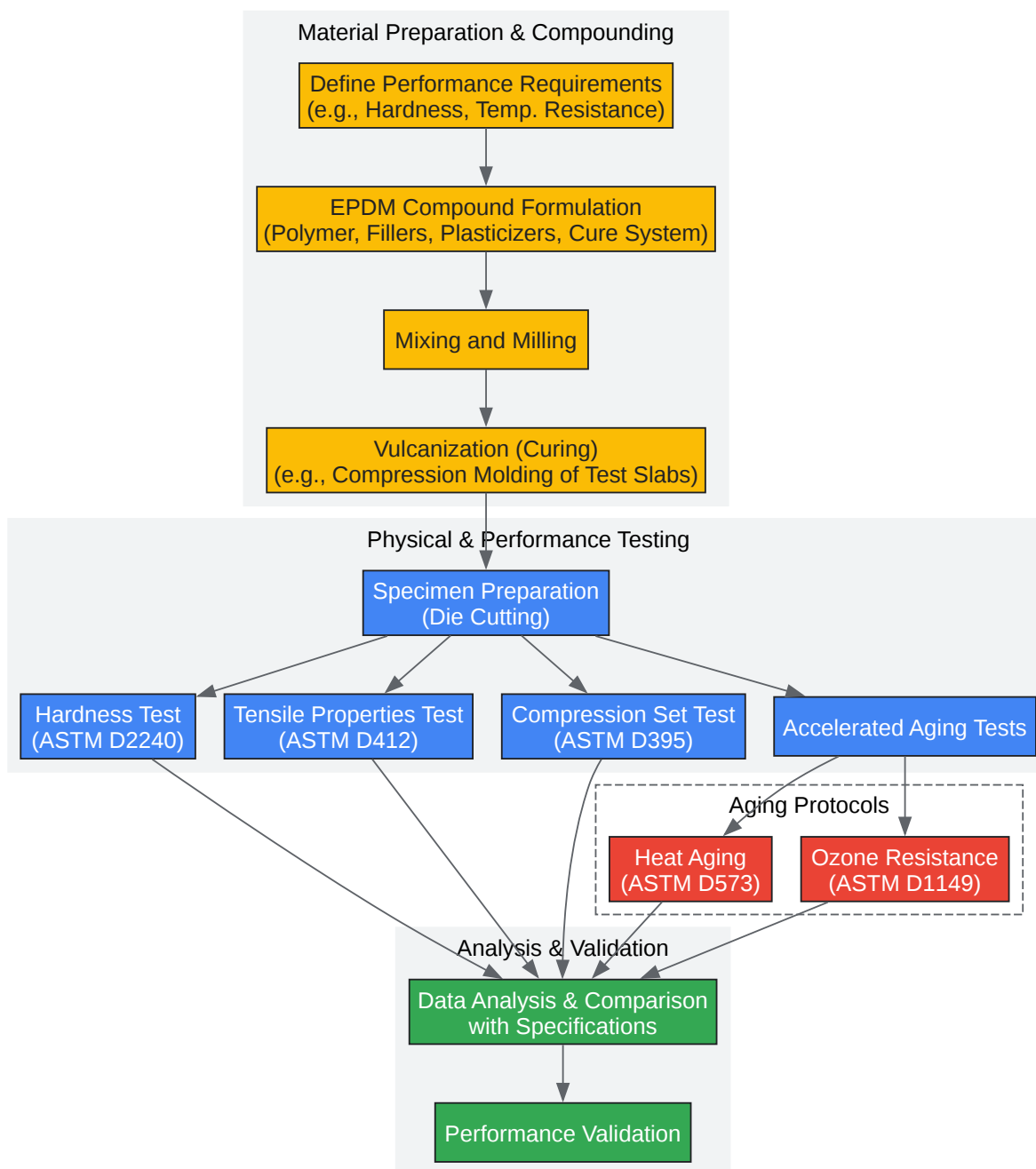


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## EPDM Properties and Automotive Applications



## 5.2. Experimental Workflow Diagram

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## EPDM Seal Evaluation Workflow

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